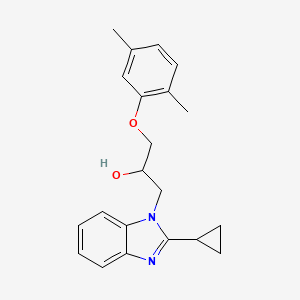
1-(2-cyclopropyl-1H-benzimidazol-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-cyclopropyl-1H-benzimidazol-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications
准备方法
The synthesis of 1-(2-cyclopropyl-1H-benzimidazol-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Benzimidazole Ring: This step involves the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions to form the benzimidazole core.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents like diazomethane or Simmons-Smith reagents.
Phenoxypropanol Attachment: The final step involves the nucleophilic substitution reaction where the benzimidazole derivative reacts with 2,5-dimethylphenoxypropanol under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
化学反应分析
1-(2-cyclopropyl-1H-benzimidazol-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert certain functional groups within the molecule to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring, where halogenated derivatives can be formed using halogenating agents like N-bromosuccinimide.
Common reagents and conditions for these reactions vary, but they typically involve standard laboratory techniques and conditions such as reflux, inert atmospheres, and controlled temperatures.
科学研究应用
1-(2-cyclopropyl-1H-benzimidazol-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules, this compound is valuable in organic synthesis and medicinal chemistry.
Biology: Its potential biological activity makes it a candidate for studies in pharmacology and toxicology.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anticancer properties, is ongoing.
Industry: Its unique chemical properties may find applications in the development of new materials or as intermediates in chemical manufacturing processes.
作用机制
The mechanism of action of 1-(2-cyclopropyl-1H-benzimidazol-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The benzimidazole ring is known to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. The cyclopropyl and phenoxypropanol groups may enhance the compound’s binding affinity and specificity, leading to its observed effects.
相似化合物的比较
When compared to similar compounds, 1-(2-cyclopropyl-1H-benzimidazol-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol stands out due to its unique combination of functional groups. Similar compounds include:
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Cyclopropyl-Containing Compounds: Molecules such as cyclopropylamine, which is used in the synthesis of pharmaceuticals.
Phenoxypropanol Derivatives: Compounds like propranolol, a beta-blocker used in the treatment of cardiovascular diseases.
The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical and biological properties.
属性
IUPAC Name |
1-(2-cyclopropylbenzimidazol-1-yl)-3-(2,5-dimethylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-14-7-8-15(2)20(11-14)25-13-17(24)12-23-19-6-4-3-5-18(19)22-21(23)16-9-10-16/h3-8,11,16-17,24H,9-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHMHATQCCXPKAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(CN2C3=CC=CC=C3N=C2C4CC4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(Z)-methyl 3-(prop-2-yn-1-yl)-2-((thiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2643815.png)
![[1-(4-methylbenzoyl)-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl 4-fluorobenzenecarboxylate](/img/structure/B2643816.png)
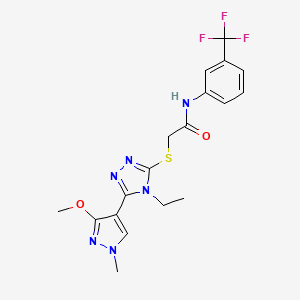
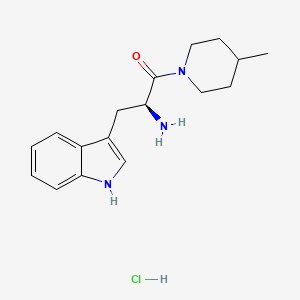
![2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2643821.png)
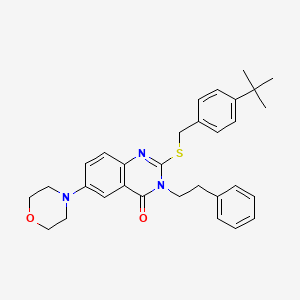
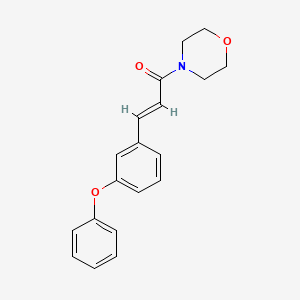
![2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2643831.png)
![N-[2-(dimethylamino)cyclohexyl]-N-methyl-trans-[1,1'-biphenyl]-4-acetamide,monohydrochloride](/img/structure/B2643833.png)
![Methyl N-(phenylsulfonyl)-N-[3-(trifluoromethyl)phenyl]glycinate](/img/structure/B2643834.png)
![(4-((Benzo[d]isoxazol-3-ylmethyl)sulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2643835.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-1-(2-methoxyphenyl)-5-(pyridin-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2643836.png)
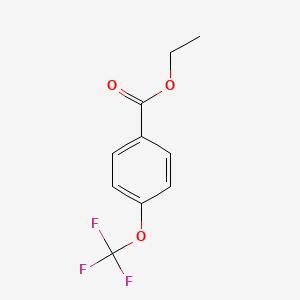
![4,4,4-trifluoro-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid](/img/structure/B2643838.png)
